molecular formula C13H14N4OS B11598961 (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

Cat. No.: B11598961
M. Wt: 274.34 g/mol
InChI Key: DDQJKXKSXMYPGK-UHFFFAOYSA-N
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Description

N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a prop-2-en-1-yl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the quinazolinone core with prop-2-en-1-yl halides in the presence of a base such as potassium carbonate.

    Formation of the Methanimidamide Group: This can be done by reacting the intermediate with thiourea or its derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Alkyl halides, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE can be compared with other quinazolinone derivatives:

    Similar Compounds: Quinazolinone, 4-oxo-3,4-dihydroquinazoline, and prop-2-en-1-yl derivatives.

    Uniqueness: The presence of both the quinazolinone core and the prop-2-en-1-yl group in the same molecule provides unique chemical reactivity and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

(4-oxo-3H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

InChI

InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18)

InChI Key

DDQJKXKSXMYPGK-UHFFFAOYSA-N

Canonical SMILES

C=CCN=C(N)SCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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